molecular formula C13H17ClO6S B13340733 Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate

Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate

Cat. No.: B13340733
M. Wt: 336.79 g/mol
InChI Key: XHBPELUXOLULSW-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is an organic compound with the molecular formula C₁₃H₁₇ClO₆S and a molecular weight of 336.79 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a dimethoxyphenyl ring, which is further connected to a propanoate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzenesulfonyl chloride with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate involves its interaction with biological molecules through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to their modification or inhibition. The compound’s effects are mediated through pathways involving sulfonation and subsequent biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate is unique due to the presence of both the chlorosulfonyl group and the dimethoxyphenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17ClO6S

Molecular Weight

336.79 g/mol

IUPAC Name

ethyl 3-(2-chlorosulfonyl-4,5-dimethoxyphenyl)propanoate

InChI

InChI=1S/C13H17ClO6S/c1-4-20-13(15)6-5-9-7-10(18-2)11(19-3)8-12(9)21(14,16)17/h7-8H,4-6H2,1-3H3

InChI Key

XHBPELUXOLULSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1S(=O)(=O)Cl)OC)OC

Origin of Product

United States

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